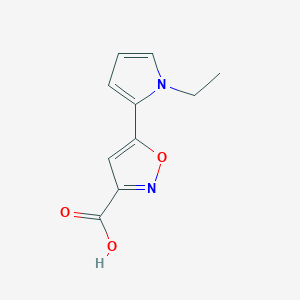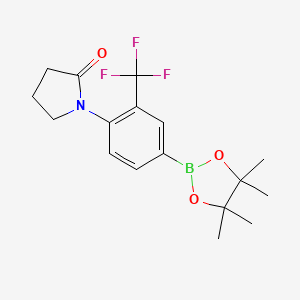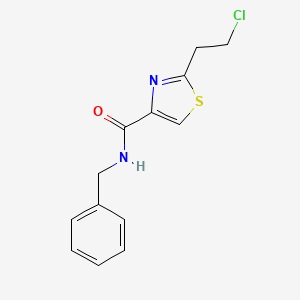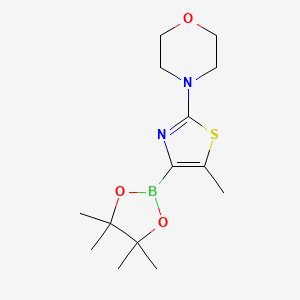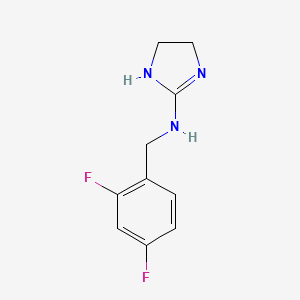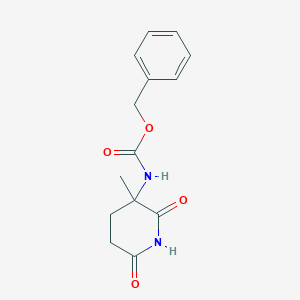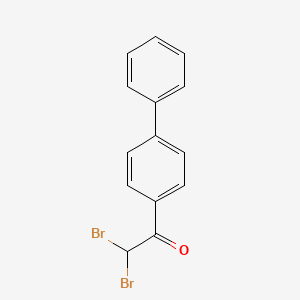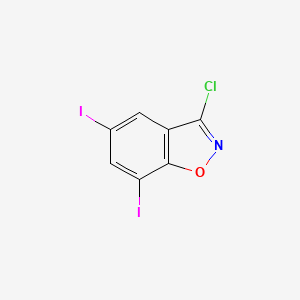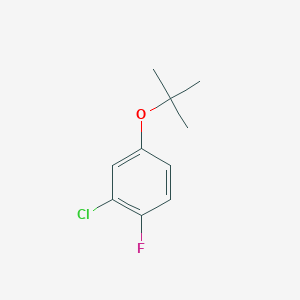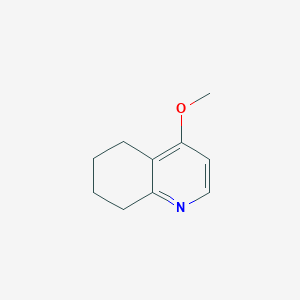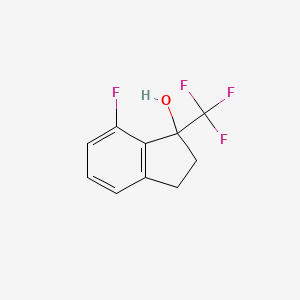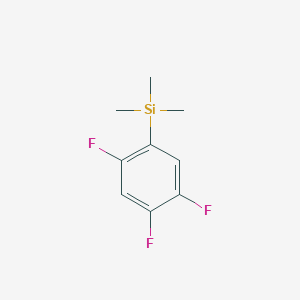
Trimethyl(2,4,5-trifluorophenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(2,4,5-trifluorophenyl)silane is a chemical compound with the molecular formula C9H11F3Si and a molecular weight of 204.27 g/mol It is characterized by the presence of a silicon atom bonded to a trimethyl group and a 2,4,5-trifluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethyl(2,4,5-trifluorophenyl)silane can be synthesized through several methods. One common approach involves the reaction of 2,4,5-trifluorophenylmagnesium bromide with trimethylchlorosilane . The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(2,4,5-trifluorophenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The silicon atom in the compound can participate in nucleophilic substitution reactions, where the trimethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form silanols or reduction to form silanes.
Coupling Reactions: It can be used in cross-coupling reactions to form carbon-silicon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium reagents, Grignard reagents, and transition metal catalysts. Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted silanes, while coupling reactions can produce complex organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
Trimethyl(2,4,5-trifluorophenyl)silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of trimethyl(2,4,5-trifluorophenyl)silane involves its ability to participate in various chemical reactions due to the presence of the silicon atom and the trifluorophenyl group. The silicon atom can form strong bonds with carbon, oxygen, and other elements, making it a versatile reagent in organic synthesis. The trifluorophenyl group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl(2,4,6-trifluorophenyl)silane
- Trimethyl(2,3,5,6-tetrafluorophenyl)silane
- Trimethyl(2,3,6-trichlorophenyl)silane
Uniqueness
Trimethyl(2,4,5-trifluorophenyl)silane is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its reactivity and chemical properties. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable reagent in various chemical processes .
Eigenschaften
Molekularformel |
C9H11F3Si |
|---|---|
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
trimethyl-(2,4,5-trifluorophenyl)silane |
InChI |
InChI=1S/C9H11F3Si/c1-13(2,3)9-5-7(11)6(10)4-8(9)12/h4-5H,1-3H3 |
InChI-Schlüssel |
CCZIBDRLBPOJEA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=C(C=C(C(=C1)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


